Regulatory Compendial Differentiation: Impurity 14 vs. EP-Listed Impurities A, B, and C
Gadobutrol EP Impurities A, B, and C are explicitly named in pharmacopeial monographs and carry defined acceptance criteria; Impurity 14 is classified as a non-compendial related substance that nonetheless appears in commercial impurity profiling panels from multiple accredited reference standard suppliers . While EP Impurity A (CAS 2514736-58-2) represents a diol-functionalized DOTA derivative and EP Impurity C (Gd-DO3A, CAS 112188-16-6) the mono-dechelated gadolinium complex, Impurity 14 (220182-11-6) is the structurally distinct 11-oxo cross-bridged cyclam, affording orthogonal selectivity in HPLC methods—critical for resolving co-eluting unknown peaks that compendial standards cannot address . The USP monograph does not list Impurity 14 among named impurities with specified RRTs, placing it in the 'any individual unspecified impurity' category with a regulatory reporting threshold of NMT 0.05% relative to Gadobutrol [1].
| Evidence Dimension | Compendial recognition and structural class differentiation |
|---|---|
| Target Compound Data | CAS 220182-11-6; C10H20N4O (212.29 g/mol); 11-oxo cross-bridged cyclam; classified as Gadobutrol Impurity 14 (non-compendial) |
| Comparator Or Baseline | Gadobutrol EP Impurity A (CAS 2514736-58-2, diol-DOTA derivative); Gadobutrol EP Impurity B (CAS 138168-36-2, triacetic acid congener); Gadobutrol EP Impurity C (CAS 112188-16-6, Gd-DO3A complex) |
| Quantified Difference | Qualitative structural class difference; Impurity 14 is uncomplexed bicyclic ketone vs. metal-complexed or open-chain DOTA-type impurities |
| Conditions | Regulatory classification according to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Gadobutrol |
Why This Matters
Procurement of the precise non-compendial impurity 14, structurally orthogonal to the EP impurity panel, is essential for comprehensive forced-degradation and mass-balance studies where unknown peaks must be identified beyond the compendial named impurities.
- [1] USP 2025, 'Gadobutrol' monograph, Section 4.4 Organic Impurities, Table 2, 'Any individual unspecified impurity NMT 0.05%'. View Source
